molecular formula C15H12N2O2 B2831752 2-cyano-N-(2-phenoxyphenyl)acetamide CAS No. 380342-42-7

2-cyano-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2831752
CAS No.: 380342-42-7
M. Wt: 252.273
InChI Key: WZIFFGGGYXSVGO-UHFFFAOYSA-N
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Description

2-cyano-N-(2-phenoxyphenyl)acetamide is an organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol It is characterized by the presence of a cyano group (-CN) and a phenoxyphenyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-cyano-N-(2-phenoxyphenyl)acetamide typically involves the reaction of 2-phenoxyaniline with cyanoacetic acid or its derivatives under specific conditions. One common method involves the use of methyl cyanoacetate as a reactant, which is treated with 2-phenoxyaniline in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-cyano-N-(2-phenoxyphenyl)acetamide can be compared with other similar compounds such as:

The presence of the phenoxyphenyl group in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Properties

IUPAC Name

2-cyano-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIFFGGGYXSVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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